N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the imidazole ring and subsequent substitution reactions. The method often employs thioether formation, which is crucial for enhancing biological activity.
Anticancer Activity
Several studies have reported the anticancer properties of imidazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
HT-29 | 45.2 ± 13.0 | Inhibition of DNA synthesis |
In a study by Ribeiro Morais et al., the compound was shown to induce apoptosis in MCF cell lines, suggesting a mechanism involving DNA fragmentation and cell cycle arrest .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μM) | Observations |
---|---|---|
Staphylococcus aureus | 10.0 | High inhibition potency |
Escherichia coli | 7.1 | Comparable to kanamycin |
Proteus mirabilis | 15.0 | Effective at higher concentrations |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against common pathogens, potentially offering a new avenue for antibiotic development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Synthesis Inhibition : It interferes with DNA replication processes, particularly in rapidly dividing cancer cells.
- Bacterial Cell Wall Disruption : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis, similar to other imidazole derivatives .
Case Studies
Recent case studies highlight the effectiveness of this compound in vivo:
- Tumor Growth Suppression : In murine models bearing tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-13(18)10-20-14-15-8-9-17(14)2/h4-9H,3,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXGVDUOVUKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.